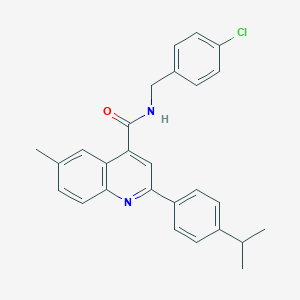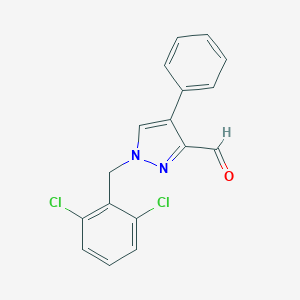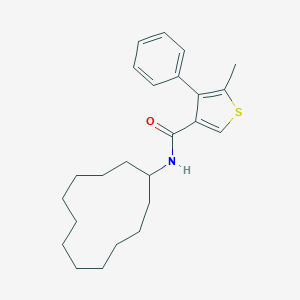![molecular formula C29H26BrN3O3 B455029 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE](/img/structure/B455029.png)
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and a brominated methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE typically involves multiple steps, including the formation of the quinoline core, bromination, and coupling with piperazine. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学的研究の応用
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline core and brominated methoxyphenyl group may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: This compound shares the brominated methoxyphenyl group but lacks the quinoline core and piperazine ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound is structurally similar but has different functional groups and lacks the quinoline core.
Uniqueness
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is unique due to its combination of a quinoline core, piperazine ring, and brominated methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C29H26BrN3O3 |
|---|---|
分子量 |
544.4g/mol |
IUPAC名 |
1-[4-[4-[6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C29H26BrN3O3/c1-19(34)20-3-8-23(9-4-20)32-13-15-33(16-14-32)29(35)26-18-28(21-5-10-24(36-2)11-6-21)31-27-12-7-22(30)17-25(26)27/h3-12,17-18H,13-16H2,1-2H3 |
InChIキー |
WQVUPBWXJNRYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)

![Methyl 5-(aminocarbonyl)-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B454949.png)

![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid](/img/structure/B454953.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454957.png)
![methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B454961.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B454963.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454968.png)

